molecular formula C12H19NO B11799906 2-(Furan-3-yl)-1-propylpiperidine

2-(Furan-3-yl)-1-propylpiperidine

Cat. No.: B11799906
M. Wt: 193.28 g/mol
InChI Key: DBXLVKBKPPLCSW-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) and Furan (B31954) Moieties in Bioactive Compounds

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids. encyclopedia.pubmdpi.com Its prevalence is attributed to its ability to serve as a versatile scaffold, providing conformational flexibility and opportunities for diverse substitutions that can modulate pharmacological activity. researchgate.net Piperidine derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. encyclopedia.pubijnrd.org For instance, the piperidine moiety is a key component of morphine, responsible for its analgesic properties. tandfonline.com The nitrogen atom within the piperidine ring can act as a basic center, influencing the compound's pharmacokinetic properties such as solubility and membrane permeability.

Below is a table summarizing the pharmacological significance of these moieties:

Overview of Research Approaches for Related Chemical Entities

The investigation of novel psychoactive substances (NPS) and related chemical entities like 2-(Furan-3-yl)-1-propylpiperidine employs a multidisciplinary approach, integrating synthetic chemistry, analytical chemistry, and computational modeling. mdpi.com The synthesis of such compounds often involves multi-step procedures, with the formation of the piperidine and furan rings being key strategic steps. lupinepublishers.comnih.gov Various synthetic routes can be employed, including hydrogenation of pyridine (B92270) precursors to form the piperidine ring and various cyclization reactions for the furan moiety. nih.gov

Analytical techniques are crucial for the identification and characterization of these novel compounds. oup.comcfsre.org Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a primary tool for determining the molecular weight and fragmentation patterns of new substances. oup.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure, including the connectivity of atoms and stereochemistry.

In recent years, computational methods have become increasingly important in the study of NPS. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity and potential toxicity of new compounds based on their chemical structure. mdpi.com Molecular docking simulations can provide insights into how a molecule might interact with specific biological targets, such as receptors or enzymes in the central nervous system. tandfonline.com

A summary of common research approaches is presented in the table below:

Nomenclature and Structural Variants within Furan-Piperidine Frameworks

The systematic nomenclature of heterocyclic compounds is governed by the Hantzsch-Widman system, which provides a standardized method for naming rings with heteroatoms. msu.edubu.edu.eg In the case of this compound, the name clearly defines the structural components: a piperidine ring is substituted at the 2-position with a furan ring, which itself is attached via its 3-position. A propyl group is attached to the nitrogen atom (position 1) of the piperidine ring.

Structural variations within the furan-piperidine framework can be extensive, leading to a wide range of potential derivatives with differing properties. These variations can include:

Position of the Furan Ring: The furan ring could be attached at the 2-, 3-, or 4-position of the piperidine ring.

Attachment Point of the Furan Ring: The furan ring itself can be attached to the piperidine ring through its 2- or 3-position.

Substitution on the Piperidine Nitrogen: The substituent on the piperidine nitrogen can be varied (e.g., different alkyl chains, aryl groups, or other functional groups).

Substitution on the Rings: Additional substituents can be placed on either the piperidine or the furan ring, further modifying the compound's properties.

These structural modifications can significantly impact the molecule's interaction with biological targets. For example, changing the length of the alkyl chain on the piperidine nitrogen can affect lipophilicity and, consequently, the compound's ability to cross the blood-brain barrier.

The following table illustrates some potential structural variants based on the furan-piperidine scaffold:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(furan-3-yl)-1-propylpiperidine

InChI

InChI=1S/C12H19NO/c1-2-7-13-8-4-3-5-12(13)11-6-9-14-10-11/h6,9-10,12H,2-5,7-8H2,1H3

InChI Key

DBXLVKBKPPLCSW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=COC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Furan 3 Yl 1 Propylpiperidine and Its Analogues

Classical and Modern Synthetic Pathways to the Piperidine (B6355638) Core

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals. acs.orgnih.gov Its synthesis has been a subject of extensive research, leading to a variety of classical and modern methods. These can be broadly categorized into two main approaches: the construction of the piperidine ring from acyclic precursors and the functionalization of a pre-existing piperidine or pyridine (B92270) ring. nih.govresearchgate.net

Cyclization and Ring-Forming Strategies

The formation of the piperidine ring from acyclic starting materials is a fundamental approach in organic synthesis. These methods involve intramolecular reactions that form the heterocyclic ring.

Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds is a powerful method for constructing the piperidine skeleton. nih.govresearchgate.netchim.it This approach often utilizes sugar-derived dicarbonyls to ensure the desired stereochemistry of hydroxyl groups. chim.it The reaction typically involves the use of a nitrogen source, such as an amine or ammonia, and a reducing agent like sodium cyanoborohydride (NaBH3CN). researchgate.netchim.it

Metal-Catalyzed Cyclization: Transition metal catalysis plays a significant role in modern piperidine synthesis. mdpi.com For instance, iridium-catalyzed N-heterocyclization of primary amines with diols has been shown to produce a variety of cyclic amines, including piperidines, in good yields. organic-chemistry.org Gold-catalyzed oxidative amination of non-activated alkenes also provides a route to substituted piperidines. nih.gov

Radical Cyclization: Radical cyclizations offer another avenue to the piperidine core. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can lead to 2,4-disubstituted piperidines. organic-chemistry.org

Biosynthesis-Inspired Approaches: Nature often employs the cyclization of δ-amino pentanal precursors to form the Δ¹-piperideine intermediate, which is a key building block for various alkaloids. rsc.org Synthetic strategies have been developed to mimic this process. rsc.org

Functionalization of Pre-formed Piperidine Rings

An alternative to de novo ring synthesis is the modification of an existing piperidine or pyridine ring. researchgate.net This is a common strategy, especially when the starting heterocycle is readily available. researchgate.net

Hydrogenation of Pyridines: The reduction of substituted pyridines is a widely used method to obtain the corresponding piperidines. nih.gov Various catalytic systems, including those based on ruthenium, iridium, and boron, have been developed for this transformation, often with high stereoselectivity. nih.gov For example, iridium(I) catalysts with P,N-ligands can asymmetrically hydrogenate 2-substituted pyridinium (B92312) salts. nih.gov

Alkylation of Piperidines: Direct alkylation of the piperidine ring can be challenging but is achievable. The regioselective alkylation at the 3-position of piperidine has been accomplished by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. odu.edu The resulting enamine can then be alkylated. odu.edu

C-H Functionalization: Direct functionalization of C-H bonds in piperidines is a powerful and increasingly studied strategy. nih.govresearchgate.net Photoredox catalysis has been employed for the α-amino C-H arylation of piperidines. nih.gov

Introduction and Functionalization of the Furan (B31954) Moiety

The furan ring is another key component of the target molecule. Its synthesis and functionalization are well-established areas of heterocyclic chemistry. numberanalytics.comwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly effective for creating carbon-carbon bonds between a furan ring and other molecular fragments. mdpi.com These methods are particularly useful for introducing substituents onto a pre-formed furan core. mdpi.commdpi.com

Suzuki and Heck Reactions: Reactions like the Suzuki and Heck couplings are powerful tools for functionalizing furans. mdpi.com For instance, a palladium-catalyzed direct arylation of furans with aryl chlorides has been demonstrated using a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand. acs.org Similarly, 2-bromobenzo[b]furans can be coupled with alkenylaluminum reagents to yield 2-alkenylbenzo[b]furans. rsc.org

Sonogashira Coupling: The Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, provides a route to 2,3-disubstituted benzofurans. nih.gov

Furan Ring Construction from Precursors

In some synthetic strategies, it may be more advantageous to construct the furan ring itself from acyclic precursors.

Paal-Knorr Synthesis: This classic method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans. wikipedia.orgmdpi.com

Feist-Benary Synthesis: This reaction provides a route to furans through the reaction of 1,3-dicarbonyl compounds with α-haloketones. wikipedia.orgmdpi.com

Modern Catalytic Methods: More recent methods involve transition metal catalysis. For example, a convenient synthesis of 3-substituted furans from acyclic precursors utilizes catalytic chromium(II) chloride. acs.org Gold-catalyzed cascade reactions of enones can also lead to highly substituted furans. organic-chemistry.org Another approach involves the intramolecular cyclization of unsaturated acyloxy sulfones. nih.gov

Derivatization at the Piperidine Nitrogen (N-Propyl Installation)

The final step in the synthesis of 2-(furan-3-yl)-1-propylpiperidine is the introduction of the propyl group onto the piperidine nitrogen. This is typically achieved through N-alkylation or reductive amination.

N-Alkylation: This is a common method for forming C-N bonds. It involves the reaction of the secondary amine of the piperidine ring with a propyl halide, such as propyl bromide or propyl iodide. researchgate.net The reaction is often carried out in the presence of a base, like potassium carbonate, to neutralize the acid formed. researchgate.net

Reductive Amination: Reductive amination is another widely used technique. pearson.com This two-step, one-pot process involves the reaction of the piperidine with propanal to form an iminium ion intermediate, which is then reduced in situ to the N-propylpiperidine. pearson.comresearchgate.netreddit.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net This method has been successfully applied in the synthesis of various N-alkylated piperidine and piperazine (B1678402) derivatives. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution Approaches

The creation of specific stereoisomers of this compound is crucial for understanding its structure-activity relationship in various biological contexts. The stereoselective synthesis of 2-substituted piperidines is a well-established field, often involving asymmetric cyclization reactions or the use of chiral auxiliaries. nih.govrsc.org

One potential strategy for the enantioselective synthesis of 2-(furan-3-yl)piperidine, the precursor to the target molecule, involves the asymmetric reduction of a corresponding cyclic imine or the cyclization of an amino aldehyde derived from a chiral pool starting material. For instance, methods developed for the synthesis of piperidine alkaloids, such as (+)-sedamine and (-)-prosophylline, utilize key steps like enantioselective allyltitanation and ring-closing metathesis to establish the desired stereochemistry. nih.gov These strategies could be adapted, using a furan-containing building block, to achieve the desired enantiopure 2-(furan-3-yl)piperidine.

Another approach involves the diastereoselective synthesis of polysubstituted piperidines through intramolecular reductive cyclization of diketones or through radical cyclization methodologies. ajchem-a.comnih.gov These methods often provide good control over the relative stereochemistry of the substituents on the piperidine ring.

Once an enantiomerically enriched or pure sample of 2-(furan-3-yl)piperidine is obtained, the final N-propylation step is typically straightforward and does not affect the existing stereocenter. Standard N-alkylation conditions, such as reacting the secondary amine with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a non-nucleophilic base, can be employed. researchgate.net

The following table outlines a hypothetical stereoselective synthetic sequence to obtain a specific enantiomer of this compound.

Step Reaction Reagents and Conditions Intermediate/Product Key Consideration
1Asymmetric Synthesis of Chiral Amine(Furan-3-yl)-containing substrate, Chiral catalyst (e.g., chiral phosphoric acid), Reducing agentEnantiomerically enriched amino alcoholEstablishment of the key stereocenter.
2Cyclization to form Piperidine RingIntramolecular cyclization (e.g., via Mitsunobu reaction or reductive amination)Enantiomerically enriched 2-(Furan-3-yl)piperidineFormation of the piperidine core with retention of stereochemistry.
3N-Propylation1-Propyl bromide, K₂CO₃, Acetonitrile (B52724)(R)- or (S)-2-(Furan-3-yl)-1-propylpiperidineFinal derivatization without racemization.

Accelerated Synthetic Protocols: Microwave and Green Chemistry Approaches

In recent years, there has been a significant drive towards developing more efficient and environmentally friendly synthetic methods. Microwave-assisted organic synthesis and green chemistry principles have been successfully applied to the synthesis of heterocyclic compounds, including piperidine derivatives.

Microwave irradiation has been shown to dramatically reduce reaction times for the N-alkylation of piperidines. researchgate.netnih.gov The reaction of a secondary piperidine with an alkyl halide, which can take several hours under conventional heating, can often be completed in a matter of minutes in a microwave reactor. This acceleration is attributed to the efficient and uniform heating of the reaction mixture. For the synthesis of this compound, a mixture of 2-(furan-3-yl)piperidine, 1-propyl halide, and a base such as potassium carbonate in a suitable solvent like acetonitrile or DMF could be subjected to microwave irradiation to rapidly yield the desired product. researchgate.net

Green chemistry approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. In the context of synthesizing this compound, several green strategies can be envisioned. The use of greener solvents, such as ethanol (B145695) or even water, for the N-alkylation step, if feasible, would reduce the environmental impact. google.com Furthermore, the development of catalytic N-alkylation methods that avoid the use of stoichiometric amounts of base and the formation of salt by-products is a key area of green chemistry research. For example, borrowing hydrogen or hydrogen autotransfer catalysis allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. A potential green synthesis of the target compound could therefore involve the reaction of 2-(furan-3-yl)piperidine with propanol (B110389) in the presence of a suitable transition metal catalyst.

The following table summarizes typical conditions for microwave-assisted and potential green chemistry approaches to the N-propylation of a piperidine substrate.

Approach Reactants Catalyst/Base Solvent Conditions Advantages
Microwave-Assisted 2-(Furan-3-yl)piperidine, 1-Propyl bromideK₂CO₃Acetonitrile or DMFMicrowave irradiation, 100-150 °C, 5-15 minRapid reaction times, often higher yields. researchgate.netnih.gov
Green Chemistry (Borrowing Hydrogen) 2-(Furan-3-yl)piperidine, PropanolTransition metal catalyst (e.g., Ru, Ir based)Toluene or solvent-freeConventional heating or microwave, 80-120 °CAtom economical (water is the only byproduct), avoids halide waste.

By integrating stereoselective techniques with accelerated and greener synthetic protocols, the efficient and responsible production of specific isomers of this compound and its analogs can be achieved, facilitating further investigation into their chemical and biological properties.

Advanced Structural Elucidation and Computational Analysis

Advanced Spectroscopic Analyses for Structural Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of newly synthesized compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. In the analysis of piperidine (B6355638) derivatives, ¹H NMR chemical shifts provide information on the protons' chemical environment. For instance, in similar piperidine-containing compounds, aromatic protons typically appear as multiplets in the downfield region, while aliphatic protons of the piperidine ring and its substituents resonate in the upfield region sphinxsai.com. The specific chemical shifts and coupling constants for 2-(Furan-3-yl)-1-propylpiperidine would allow for the precise assignment of each proton and carbon atom, confirming the substitution pattern on both the piperidine and furan (B31954) rings.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and aromatic moieties, as well as C-N and C-O-C stretching vibrations from the piperidine and furan rings, respectively. The NIST/EPA Gas-Phase Infrared Database provides reference spectra for related furan compounds, such as 2-propylfuran, which can aid in the interpretation of the spectrum nist.gov.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, with a molecular formula of C₁₂H₁₉NO, the expected molecular weight is approximately 193.29 g/mol bldpharm.comchemenu.com. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Table 1: Spectroscopic Data for Structural Confirmation This table is illustrative and based on typical values for similar structures. Actual experimental data would be required for definitive assignment.

Technique Expected Observations for this compound
¹H NMR Signals for furan ring protons, piperidine ring protons, and n-propyl group protons.
¹³C NMR Resonances for all 12 carbon atoms, with distinct chemical shifts for furan, piperidine, and propyl carbons.
IR Spectroscopy C-H stretching (aliphatic and aromatic), C-N stretching, and C-O-C stretching bands.

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight (193.29 g/mol ). |

Crystallographic Investigations and Stereochemical Assignment

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the furan and propyl substituents. In related heterocyclic compounds, crystallographic analysis has been crucial for confirming stereochemistry and understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing nih.govresearchgate.netresearchgate.netmdpi.com. The presence of a chiral center at the C2 position of the piperidine ring means that the compound can exist as enantiomers. X-ray crystallography is the only method that can determine the "absolute" configuration of a specific enantiomer, which is often critical for its biological activity nih.gov.

Table 2: Illustrative Crystallographic Data This table presents hypothetical data that would be obtained from an X-ray crystallography experiment.

Parameter Hypothetical Value for this compound
Crystal System Monoclinic
Space Group P2₁/c
Piperidine Ring Conformation Chair
Furan Ring Orientation Equatorial
Propyl Group Orientation Equatorial
Key Bond Length (C-N) ~1.47 Å

| Key Bond Angle (C-N-C) | ~112° |

Quantum Chemical Modeling and Electronic Structure Analysis (DFT, NBO, FMO, MEP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. These computational methods complement experimental data and help in interpreting spectroscopic results.

Density Functional Theory (DFT) DFT calculations can be used to optimize the molecular geometry of this compound and predict its vibrational frequencies, which can then be compared with experimental IR and Raman spectra researchgate.netresearchgate.net. By using appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)), highly accurate theoretical data can be obtained researchgate.netacadpubl.eu.

Natural Bond Orbital (NBO) Analysis NBO analysis elucidates the delocalization of electron density within the molecule, arising from hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals tsijournals.com. For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization from the lone pairs of the nitrogen and oxygen atoms into anti-bonding orbitals of adjacent bonds, providing a measure of the intramolecular charge transfer tsijournals.com.

Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons libretexts.orglibretexts.orgnih.gov. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity acadpubl.eu. A smaller gap suggests higher reactivity. For furan-containing compounds, the HOMO is often localized on the furan ring, indicating it is a primary site for electrophilic attack acadpubl.eunih.gov.

Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively acadpubl.euresearchgate.net. For this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen atom of the furan ring and the nitrogen atom of the piperidine ring, indicating these are sites for electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 3: Quantum Chemical Parameters (Illustrative) This table shows representative values derived from DFT calculations for similar heterocyclic systems.

Parameter Description Illustrative Value
HOMO Energy Energy of the highest occupied molecular orbital. -6.2 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital. -0.8 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO. 5.4 eV
MEP Negative Region Location of most negative electrostatic potential. Around N and O atoms

| MEP Positive Region | Location of most positive electrostatic potential. | Around H atoms |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While crystallography provides a static picture of a molecule in its crystal lattice, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility in different environments (e.g., in solution) nih.gov.

For this compound, MD simulations can be used to investigate the conformational landscape of the piperidine ring and the rotational freedom of the furan and propyl substituents researchgate.netresearchgate.net. The piperidine ring can interconvert between different chair and boat conformations, and MD simulations can identify the most stable conformers and the energy barriers between them researchgate.net. This information is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the one observed in the crystal state. By simulating the molecule over time, researchers can understand its flexibility and the range of shapes it can adopt, which is a key aspect of its chemical and biological properties nih.govpsu.edu.

Table 4: Compound Names Mentioned

Compound Name
This compound

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Biological Activity Profiling and Phenotypic Screening

Comprehensive in vitro screening is the foundational step in characterizing the biological effects of a novel chemical entity. This process typically involves assessing the compound's activity across a wide range of biological assays to identify potential therapeutic applications. For 2-(Furan-3-yl)-1-propylpiperidine, there is no available data from such profiling.

The ability of a compound to modulate the activity of specific enzymes is a key indicator of its therapeutic potential. This is often one of the first areas of investigation. However, no studies were found that detail the effects of this compound on enzymes such as Dihydroorotate Dehydrogenase or Histone Demethylases.

Given the piperidine (B6355638) component, a crucial area of investigation for this compound would be its affinity for various neurotransmitter receptors. For instance, other propylpiperidine derivatives, such as 3-(3,4-dimethylphenyl)-1-propylpiperidine, have been shown to be potent and selective ligands for dopamine (B1211576) D4 receptors. nih.gov However, no such binding affinity data for serotonin, dopamine, or sigma receptors is available for this compound.

Understanding how a compound affects cellular processes is vital. This involves studying its impact on cell viability, proliferation, and other cellular functions to determine its mechanism of action. Research on the cellular effects and target engagement of this compound has not been published.

Elucidation of Ligand-Protein Binding Modes and Interactions

Computational modeling and structural biology techniques are employed to visualize how a compound interacts with its protein target at the molecular level. This provides insights into the specific amino acid residues involved in binding and can guide the design of more potent and selective molecules. Without identified protein targets, these studies for this compound have not been performed.

Identification of Specific Protein Targets

The identification of specific protein targets is a critical step in understanding a compound's mechanism of action. Techniques such as affinity chromatography and proteomics are often used for this purpose. There are no reported studies identifying specific protein targets like DNAJA1, Tau protein, or Signal Peptidases for this compound.

Downstream Pathway Perturbations and Signaling Cascade Analysis

Once a target is identified, researchers investigate the downstream effects of its modulation. This includes analyzing changes in signaling pathways, such as the NF-κB pathway, to understand the broader biological consequences of the compound's activity. As no primary targets have been identified for this compound, there is no information on its impact on signaling cascades.

Computational Drug Discovery and Lead Optimization Strategies

Computational Virtual Screening for Lead Identification

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

In the context of identifying lead compounds similar to 2-(Furan-3-yl)-1-propylpiperidine, LBVS would be particularly useful if a set of molecules with known activity against a specific target is available. This method utilizes the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities. By using this compound as a query, virtual libraries can be screened to find molecules with comparable physicochemical properties, pharmacophoric features, or 2D/3D structures.

Conversely, if the three-dimensional structure of the biological target is known, SBVS, primarily through molecular docking, can be employed. This involves docking a library of compounds into the binding site of the target and scoring them based on their predicted binding affinity. For instance, if this compound is hypothesized to target a specific receptor, virtual screening could identify other potential binders from large databases like ZINC or ChEMBL. A study on furan-pyrazole piperidine (B6355638) derivatives utilized such screening to identify potent inhibitors. tandfonline.com

The general workflow for a virtual screening campaign to identify novel leads inspired by this compound would involve the following steps:

StepDescriptionKey Considerations
Library PreparationCuration and filtering of large compound databases (e.g., ZINC, ChEMBL, PubChem) to remove undesirable compounds and generate 3D conformers.Removal of duplicates, salts, and compounds not adhering to drug-likeness filters (e.g., Lipinski's Rule of Five).
Target/Ligand PreparationFor SBVS, preparation of the receptor structure (e.g., adding hydrogens, assigning charges). For LBVS, defining the query molecule (this compound).Accurate protonation states and tautomers are crucial for reliable results.
ScreeningExecution of the docking (SBVS) or similarity search (LBVS) algorithm.Choice of appropriate scoring function for docking or similarity metric for LBVS.
Hit Selection and AnalysisRanking of compounds based on scores and visual inspection of the binding modes or alignments. Clustering of hits to ensure chemical diversity.Post-processing filters to remove pan-assay interference compounds (PAINS) and frequent hitters.

Molecular Docking Studies and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This technique is invaluable for understanding the potential binding mode of this compound with its biological target and for predicting the binding affinity.

A hypothetical molecular docking study of this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and energy-minimized.

Preparation of the Receptor: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The protein would be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) would be used to place the ligand into the defined binding site of the receptor and sample different conformations and orientations.

Analysis of Results: The resulting poses would be scored and ranked. The top-scoring poses would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the furan (B31954) or piperidine rings and the amino acid residues of the target. nih.gov

For instance, in a study on N-functionalized piperidine derivatives, molecular docking was used to predict their binding modes within the active site of the dopamine (B1211576) D2 receptor. tandfonline.com Similarly, docking studies on other furan-containing compounds have elucidated critical interactions that contribute to their biological activity. nih.gov These studies can provide a rationale for the observed activity and guide the design of new analogs with improved binding.

Potential InteractionInvolving Moiety of this compoundPotential Interacting Amino Acid Residues
Hydrogen BondingNitrogen atom of the piperidine ring (as an acceptor)Amino acids with donor groups (e.g., Serine, Threonine, Tyrosine)
Hydrophobic InteractionsPropyl group and the aliphatic part of the piperidine ringNonpolar amino acids (e.g., Leucine, Isoleucine, Valine)
Pi-Pi StackingFuran ringAromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)
Cation-Pi InteractionsProtonated piperidine nitrogenAromatic amino acids

Pharmacophore Hypothesis Generation and Ligand Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the receptor's binding site (structure-based).

For this compound, a ligand-based pharmacophore could be developed if a set of structurally diverse but functionally related molecules are known. The common chemical features, such as hydrogen bond acceptors/donors, hydrophobic groups, and aromatic rings, would be identified and spatially mapped. This pharmacophore model can then be used as a 3D query to screen compound libraries for novel scaffolds that match the required features.

Alternatively, a structure-based pharmacophore can be derived from the key interactions observed in the docking pose of this compound within its target's binding site. This approach has the advantage of being applicable even when only a single active compound is known. The generated pharmacophore can guide the design of new ligands that are more likely to fit the binding pocket and exhibit the desired biological activity. Research on other heterocyclic compounds has successfully employed pharmacophore modeling for hit discovery and lead optimization. researchgate.net

Rational Design Strategies for Affinity and Selectivity Optimization

Rational drug design aims to create new molecules with a desired biological activity based on a detailed understanding of the ligand-target interactions. Once an initial hit like this compound is identified, computational methods can be used to guide its optimization into a lead compound with improved affinity and selectivity.

Structure-activity relationship (SAR) studies, supported by computational modeling, are central to this process. By systematically modifying the structure of this compound and evaluating the effect of these modifications on its binding affinity, a predictive SAR model can be built. For example, modifications could include:

Substitution on the furan ring: Adding substituents to the furan ring could enhance interactions with the target protein.

Modification of the propyl group: Altering the length or branching of the alkyl chain could optimize hydrophobic interactions.

Substitution on the piperidine ring: Introducing functional groups on the piperidine ring could create new hydrogen bonding opportunities.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. A study on furan-pyrazole piperidine derivatives successfully used 2D and 3D-QSAR to establish a relationship between molecular descriptors and inhibitory activity, which in turn guided the design of more potent compounds. tandfonline.comnih.gov

Computational ADME Prediction and Optimization

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. Computational models can predict these properties early in the drug discovery process, allowing for the optimization of molecules to improve their pharmacokinetic profiles. researchgate.netf1000research.com

For this compound, various in silico tools can be used to predict its ADME properties:

ADME PropertyPrediction MethodImportance
AbsorptionPrediction of properties like Caco-2 permeability and human intestinal absorption (HIA).Determines how well the compound is absorbed from the gut into the bloodstream.
DistributionPrediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.Affects the amount of free drug available to reach the target site.
MetabolismPrediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.Identifies potential drug-drug interactions and metabolic liabilities. The furan moiety can sometimes be a site of metabolic instability.
ExcretionPrediction of renal clearance.Determines the rate at which the compound is removed from the body.
ToxicityPrediction of potential toxicities such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test).Early identification of potential safety issues.

In silico ADME predictions for heterocyclic compounds have become a standard practice in drug discovery. mdpi.commdpi.comeijppr.com If any liabilities are predicted for this compound, such as poor absorption or potential for metabolic instability, computational models can guide structural modifications to mitigate these issues while maintaining or improving the desired activity.

Hit-to-Lead Progression: Computational and Experimental Strategies

The transition from a "hit" compound, often identified through high-throughput screening, to a "lead" compound involves a multi-parameter optimization process. This progression for a molecule like this compound would integrate both computational and experimental approaches.

The initial hit may have moderate potency and suboptimal ADME properties. The goal of hit-to-lead optimization is to improve these characteristics to a level suitable for further preclinical development. This iterative process typically involves:

Computational Design: Using the strategies outlined above (molecular docking, pharmacophore modeling, QSAR, and ADME prediction), new analogs of this compound are designed with predicted improvements in potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis: The designed analogs are synthesized in the laboratory. The synthesis of piperidine and furan derivatives is well-established in medicinal chemistry. algoreducation.commdpi.comnumberanalytics.comijsrst.com

In Vitro Testing: The synthesized compounds are tested in biological assays to determine their actual activity and properties.

Data Analysis and Model Refinement: The experimental data is used to validate and refine the computational models, leading to a more accurate understanding of the SAR and guiding the next round of design.

This design-make-test-analyze cycle is repeated until a lead compound with a desirable balance of properties is identified. The discovery of novel piperidine-based compounds often follows this integrated computational and experimental workflow. nih.gov

Future Research Avenues and Emerging Methodologies

Exploration of Novel Synthetic Routes and Reaction Methodologies

The efficient and stereoselective synthesis of 2-substituted piperidines is a long-standing challenge in organic chemistry. acs.orgyoutube.com Future research into 2-(Furan-3-yl)-1-propylpiperidine will benefit significantly from the development of novel synthetic strategies that offer improved yields, scalability, and access to a wider range of structural analogues.

Key areas for exploration include:

Asymmetric Synthesis: Developing enantioselective routes to control the stereochemistry at the C2 position of the piperidine (B6355638) ring is crucial, as different enantiomers often exhibit distinct biological activities. acs.org Techniques such as chiral auxiliary-guided reactions, organocatalysis, and transition-metal-catalyzed asymmetric hydrogenations of corresponding pyridine (B92270) precursors could be investigated. nih.gov

Catalytic C-H Activation: Direct functionalization of the piperidine or furan (B31954) rings through C-H activation would provide a more atom-economical and efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The implementation of continuous flow technologies could offer advantages in terms of safety, reproducibility, and scalability for the synthesis of this compound and its derivatives. youtube.com

Biocatalysis: The use of enzymes to catalyze key steps in the synthetic sequence could lead to highly selective and environmentally friendly processes.

Recent advances in the synthesis of piperidine derivatives, such as the use of superacid activation of piperidones and innovative cyclization reactions, provide a fertile ground for developing new pathways to the target molecule. acs.orgyoutube.com For instance, a recently developed one-pot amination of furfural (B47365) to produce piperidines using a surface single-atom alloy catalyst highlights the potential for innovative catalytic systems in synthesizing N-heterocycles from bio-based feedstocks. nih.gov

Integration of Advanced Computational Techniques (e.g., AI/ML in Drug Discovery)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can be powerfully applied to the study of this compound. mdpi.com These computational tools can accelerate the research process, reduce costs, and enhance the probability of success. youtube.com

Specific applications include:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and potential toxicity of this compound and its virtual analogues. nih.gov

De Novo Design: Generative AI models can design novel molecular structures with desired properties, starting from the this compound scaffold. eurekalert.org These models can explore a vast chemical space to identify compounds with optimized potency and selectivity for specific biological targets. eurekalert.org

Virtual Screening: High-throughput virtual screening, powered by machine learning, can rapidly screen large compound libraries to identify molecules with a high likelihood of binding to a target of interest. youtube.com This can prioritize the synthesis and experimental testing of the most promising candidates.

Retrosynthesis Planning: AI-powered tools can assist in devising efficient synthetic routes for novel analogues, analyzing complex reaction networks to propose the most viable pathways. bohrium.com

The Chemistry42 platform, which utilizes generative AI algorithms, is a prime example of how these technologies can be leveraged to design novel molecules with optimized properties for specific protein targets. eurekalert.org

Discovery of Unexplored Biological Targets and Pathways

The piperidine ring is a common motif in many FDA-approved drugs, while the furan moiety is present in numerous biologically active natural products and synthetic compounds. enamine.netijabbr.comchemenu.com This dual heritage suggests that this compound could interact with a wide range of biological targets.

Future research should focus on:

Phenotypic Screening: Unbiased phenotypic screening in various disease models (e.g., cancer cell lines, neuronal cultures, infectious disease models) can help identify novel biological activities of this compound without a preconceived target.

Target Deconvolution: Once a phenotypic effect is observed, various "omics" technologies (proteomics, transcriptomics, metabolomics) can be employed to identify the specific molecular target or pathway responsible for the compound's action.

Chemoproteomics: This approach can be used to directly identify the protein targets of this compound by using affinity-based probes or other chemical biology tools.

The furan nucleus has been associated with a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comresearchgate.netutripoli.edu.ly Similarly, piperidine derivatives have shown promise in a multitude of therapeutic areas. nih.gov A systematic investigation into the biological effects of this compound could therefore unveil novel therapeutic opportunities.

Design and Development of Advanced Analogues for Specific Research Applications

The core structure of this compound serves as an excellent starting point for the design of a library of analogues with tailored properties for specific research applications. enamine.net

Strategies for analogue design include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule (the furan ring, the piperidine ring, and the propyl substituent) and evaluating the biological activity of the resulting analogues, a detailed SAR can be established. nih.gov This knowledge is crucial for optimizing potency and selectivity.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while retaining or improving its biological activity.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by creating cyclic or bridged analogues, can lock the compound into a bioactive conformation, potentially leading to increased potency and selectivity. mdpi.com

Fragment-Based Drug Discovery (FBDD): The furan and piperidine moieties can be considered as fragments that can be further elaborated or combined with other fragments to generate novel chemical entities with improved drug-like properties.

The development of such a library of advanced analogues will not only aid in the elucidation of the compound's mechanism of action but also provide valuable tool compounds for probing specific biological pathways and validating new drug targets.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(Furan-3-yl)-1-propylpiperidine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling furan-3-yl derivatives with propylpiperidine precursors. For example, microwave-assisted reactions using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled temperatures (60–80°C) can enhance reaction efficiency and purity . Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reactants should be optimized via Design of Experiments (DoE) to maximize yields. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the compound.

Q. How can researchers characterize the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, focusing on furan (δ 6.2–7.5 ppm) and piperidine (δ 1.4–3.0 ppm) signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ peak).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-O-C in furan at ~1250 cm1^{-1}) .

Q. What preliminary toxicity assessments should be conducted for this compound in biological studies?

  • Methodological Answer : Begin with in vitro assays:

  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293 or HepG2) to determine IC50_{50} values.
  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to assess hepatic clearance.
  • Acute Toxicity : Follow OECD Guideline 423 for initial dose-ranging studies in rodents, noting that existing safety data for similar piperidine derivatives indicate limited toxicity but require validation due to incomplete characterization .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) can elucidate bond angles, dihedral arrangements, and non-covalent interactions. For example, furan-piperidine dihedral angles (e.g., ~5–58° as seen in similar compounds) influence molecular packing and reactivity . Hydrogen-bonding patterns (e.g., O–H⋯O interactions) and π-π stacking should be analyzed to predict solid-state stability and solubility .

Q. How should researchers address contradictions in reported toxicity or bioactivity data for piperidine-furan hybrids?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, noting variables like purity (>95% by HPLC), solvent residues, or assay conditions (e.g., cell line specificity).
  • Dose-Response Curves : Replicate experiments using standardized protocols (e.g., CLSI guidelines) to identify threshold effects.
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features (e.g., logP, polar surface area) with observed discrepancies .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) to purified targets like GPCRs or kinases.
  • Molecular Dynamics (MD) Simulations : Simulate docking poses to predict binding affinities, focusing on furan’s electron-rich π-system and piperidine’s flexibility .
  • Mutagenesis Studies : Modify key residues in target proteins (e.g., catalytic sites) to validate interaction hypotheses.

Q. How can the compound’s stability under physiological or experimental conditions be evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative H2_2O2_2, UV light) and monitor degradation via LC-MS.
  • pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–10) to simulate gastrointestinal or intracellular environments.
  • Long-Term Storage : Test stability at –20°C, 4°C, and room temperature with desiccants to recommend optimal storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.